(2-Chloroethoxy)benzene

Catalog No.
S772838
CAS No.
622-86-6
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloroethoxy)benzene

CAS Number

622-86-6

Product Name

(2-Chloroethoxy)benzene

IUPAC Name

2-chloroethoxybenzene

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

VQUYNUJARXBNPK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCl

Synonyms

β-Chlorophenetole; 1-Chloro-2-phenoxyethane; 2-Phenoxyethyl Chloride; 1-Phenoxy-2-chloroethane; NSC 1073;

Canonical SMILES

C1=CC=C(C=C1)OCCCl

Synthesis of Polymers:

(2-Chloroethoxy)benzene can be used as a starting material for the synthesis of certain types of polymers, particularly poly(arylene ether)s. These polymers are known for their good thermal stability and mechanical properties, making them attractive for various industrial applications [].

Precursor for Pharmaceuticals:

(2-Chloroethoxy)benzene can be used as a precursor for the synthesis of some pharmaceutical compounds. For example, it can be converted into beta-phenethylamine, which is a precursor for certain stimulants and decongestants []. However, it's important to note that due to the potential health risks associated with beta-phenethylamine and its derivatives, this application is not widely pursued for ethical reasons.

Reference Material:

(2-Chloroethoxy)benzene, also known as β-chlorophenetole or 2-chloroethyl phenyl ether, is an organic compound with the molecular formula C₈H₉ClO and a molecular weight of approximately 156.61 g/mol. This compound features a chloroethyl group attached to a phenoxy group, making it a member of the ether family. It is characterized by its clear, colorless liquid form, with a boiling point of about 219.2 °C and a melting point of 28 °C .

The compound is identified by its CAS number 622-86-6 and is recognized for its potential applications in organic synthesis and pharmaceuticals. Its structure can be represented by the SMILES notation ClCCOc1ccccc1, which highlights the presence of both the chloro and ether functional groups .

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, where electrophiles replace hydrogen atoms on the benzene ring. Common electrophiles include halogens or other electron-deficient species .
  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of different derivatives .
  • Hydrolysis: In the presence of water or under acidic/basic conditions, hydrolysis can occur if ester bonds are present, breaking down into simpler compounds .
  • Photo

Several methods exist for synthesizing (2-chloroethoxy)benzene:

  • Alkylation of Phenol: One common method involves the alkylation of phenol with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide.
  • Electrophilic Substitution: The compound can also be synthesized through electrophilic aromatic substitution reactions involving chlorinated ethyl ethers.
  • Coupling Reactions: It has been used in coupling reactions with other aromatic compounds to produce more complex structures relevant in pharmaceuticals .

(2-Chloroethoxy)benzene finds applications primarily in organic synthesis and pharmaceutical chemistry:

  • Synthesis of Pharmaceuticals: It is used as an intermediate in the production of various pharmaceutical compounds, including anti-cancer agents like tamoxifen derivatives .
  • Chemical Research: The compound serves as a reagent in chemical research for developing new synthetic pathways and exploring reaction mechanisms.

(2-Chloroethoxy)benzene shares structural similarities with several other compounds. Below is a comparison highlighting its unique characteristics:

Compound NameMolecular FormulaKey Features
(2-Chloroethyl)benzeneC₈H₉ClContains a chloroethyl group; used in similar applications.
EthoxybenzeneC₈H₁₀OLacks chlorine; primarily used as a solvent and intermediate.
4-ChlorophenetoleC₈H₉ClSimilar structure but differs at the para position; used in pharmaceuticals.
2-Phenoxyethyl chlorideC₈H₉ClOClosely related; often used interchangeably in synthesis contexts.
Benzyl chlorideC₇H₇ClA simple alkyl halide; used extensively in organic synthesis but lacks the ether functionality.

The uniqueness of (2-chloroethoxy)benzene lies in its specific combination of both chloro and ether functionalities, allowing it to participate in diverse

The activation of C–Cl bonds in (2-chloroethoxy)benzene has been revolutionized by zirconocene-photoredox dual catalysis. Zirconocene complexes, such as Cp~2~ZrCl~2~, act as halogen atom transfer (XAT) agents by reducing the activation energy of C–Cl bond cleavage through thermodynamic stabilization of transition states. When combined with iridium-based photoredox catalysts (e.g., Ir(4-tBuppy)~3~), this system enables radical generation under mild visible-light conditions (450 nm LED).

Key mechanistic insights include:

  • Photoexcited Ir(III) catalysts transfer electrons to zirconocene(IV), generating reactive Zr(III) intermediates.
  • Zr(III) abstracts chlorine atoms from (2-chloroethoxy)benzene via a low-barrier pathway (ΔG‡ ≈ 4.5 kcal/mol for primary chlorides).
  • Resulting carbon radicals undergo hydrogen atom transfer (HAT) or borylation, enabling downstream functionalization.

This method achieves 78–92% yields in model reactions while tolerating sensitive functional groups. Comparative studies show zirconocene outperforms titanocene analogs in activating tertiary C–Cl bonds due to stronger Zr–Cl bond formation energies (ΔH = −98.3 kcal/mol vs. −84.7 kcal/mol for Ti).

Microwave-Assisted Phase Transfer Catalysis in Alkoxylation Reactions

Microwave irradiation coupled with phase transfer catalysts (PTCs) significantly enhances alkoxylation efficiency. For (2-chloroethoxy)benzene synthesis, tetrabutylammonium bromide (TBAB) enables nucleophilic substitution between sodium phenoxide and 1,2-dichloroethane under solvent-free conditions.

Table 1: Optimization of Microwave-Assisted Alkoxylation

ParameterOptimal ValueYield Improvement vs. Thermal
Microwave Power600 W3.2× faster kinetics
Temperature160°C89% yield vs. 45% (thermal)
Catalyst Loading10 mol% TBAB95% conversion in 8 minutes
Reaction Time8–12 minutes40% reduction in side products

This method eliminates traditional solvents, reduces energy consumption by 62%, and achieves 89–95% yields for aryl ethers. Kinetic studies reveal microwave-specific non-thermal effects accelerate ion-pair dissociation, enhancing nucleophile accessibility.

Green Chemistry Approaches for Solvent-Mediated Dynamic Polymerization

Chlorinated solvents like dichloromethane (DCM) act as dynamic catalysts in polymer systems incorporating (2-chloroethoxy)benzene derivatives. In thioctic acid-based polymers, 9.3 wt% DCM mediates radical termination during ring-opening polymerization, achieving 75% monomer conversion at 120°C.

Key features:

  • DCM stabilizes sulfur-centered radicals, suppressing depolymerization upon cooling.
  • Enables synthesis of self-healing polymers with 1,000% elongation capacity.
  • Reduces solvent usage by 87% compared to conventional free-radical polymerization.

First-principles simulations confirm DCM participates in a catalytic cycle, lowering the activation barrier for propagation steps by 14.2 kcal/mol. This approach aligns with green chemistry principles by minimizing waste and energy input.

Regioselective Etherification Strategies Using Chlorinated Precursors

Nickel-catalyzed cross-coupling achieves regioselective etherification of (2-chloroethoxy)benzene derivatives. A Ni(II)-aryl complex (Ni(dtbbpy)Cl~2~) under UV light (390–395 nm) couples aryl chlorides with aliphatic alcohols in the presence of 1,8-diazabicycloundec-7-ene (DBU).

Key advances:

  • 92% selectivity for para-substituted products in diaryl ether synthesis.
  • Tolerates electron-withdrawing groups (−NO~2~, −CF~3~) with 78–85% yields.
  • Operates at 25°C, avoiding traditional high-temperature conditions (>150°C).

Mechanistic studies propose a Ni(I)–Ni(III) cycle where visible-light excitation enables single-electron transfer (SET) to generate aryl radicals, followed by oxygen-centered nucleophilic attack. Copper-catalyzed variants using Cs~2~CO~3~ base show complementary selectivity for ortho-etherification (73–81% yields).

The C–Cl bond in (2-chloroethoxy)benzene undergoes homolytic cleavage under photochemical or thermal conditions, generating chlorine atoms and benzyloxyethyl radicals. Recent studies demonstrate that these radicals participate in chain propagation mechanisms critical for functionalizing unactivated substrates [4] [5].

Hydrogen Abstraction and Addition Pathways

Chlorine radicals abstract hydrogen atoms from adjacent C–H bonds with rate constants ranging from $$2.1 \times 10^8$$ to $$7.8 \times 10^9\ \text{mol}^{-1}\ \text{dm}^3\ \text{s}^{-1}$$ depending on substrate structure [4]. For (2-chloroethoxy)benzene derivatives, benzylic hydrogen abstraction dominates, producing stabilized radicals that undergo subsequent recombination or disproportionation.

Table 1: Comparative Rate Constants for Chlorine Radical Reactions

Reaction TypeTypical $$k\ (\text{mol}^{-1}\ \text{dm}^3\ \text{s}^{-1})$$Temperature Range (°C)
H-atom abstraction (primary)$$3.2 \times 10^8$$25–80
H-atom abstraction (secondary)$$1.1 \times 10^9$$25–80
Addition to alkenes$$4.5 \times 10^9$$25–80
Aromatic substitution$$8.9 \times 10^8$$25–80

Data adapted from chlorine atom kinetic studies [4].

Zirconocene-Mediated Radical Generation

Photoredox systems employing $$ \text{Cp}2\text{ZrCl}2 $$ and iridium catalysts enable efficient C–Cl bond activation through single-electron transfer. The zirconium(III) intermediate reduces (2-chloroethoxy)benzene with a calculated $$ \Delta G^\ddagger $$ of 4.5 kcal/mol, significantly lower than titanium analogues (16.6 kcal/mol) [5]. This system achieves complete conversion of tertiary chlorides within 2 hours under blue LED irradiation, following the reactivity trend:
$$ \text{Tertiary} > \text{Secondary} > \text{Primary} $$
Mechanistic studies reveal a chain propagation cycle involving:

  • $$ \text{Ir}^{III} $$-catalyzed Zr(III) generation
  • Radical formation via C–Cl homolysis
  • Hydrogen atom transfer from cyclohexadiene [5]

Nucleophilic Substitution Pathways in Thiadiazine and Dithiazine Formation

The electron-withdrawing ethoxy group activates (2-chloroethoxy)benzene toward nucleophilic aromatic substitution, particularly in heterocycle synthesis. Kinetic analyses demonstrate second-order dependence on amine nucleophiles during thiadiazine formation.

Thiadiazine Cyclization Mechanisms

Reaction with 1,2-aminothiols proceeds through a concerted aromatic substitution pathway:
$$ \text{Ar-O-CH}2\text{CH}2\text{Cl} + \text{HS-CH}2\text{NH}2 \rightarrow \text{Thiadiazine} + \text{HCl} $$
Isotopic labeling studies show complete retention of configuration at the electrophilic carbon, supporting an $$ S_NAr $$ mechanism rather than a radical pathway [2].

Dithiazine Formation Under Oxidative Conditions

In the presence of $$ \text{FeCl}_3 $$, (2-chloroethoxy)benzene undergoes sequential displacement reactions with dithiols:

  • Thiolate attack at the chloroethyl carbon
  • Oxidation to disulfide intermediate
  • Cyclization to dithiazine ring system
    The rate-determining step involves initial nucleophilic displacement ($$ k = 1.8 \times 10^{-3}\ \text{s}^{-1} $$ at 25°C) [2].

Bimetallic Self-Quenching Electron Transfer Dynamics in Photoreduction

Dual catalytic systems combining $$ \text{Cp}2\text{ZrCl}2 $$ and $$ [\text{Ir}(\text{dF-CF}3\text{-ppy})2(\text{dtbbpy})]\text{PF}_6 $$ exhibit unique self-quenching behavior during (2-chloroethoxy)benzene reduction.

Electron Transfer Cascade

  • Photoexcited Ir(III)* ($$ E{1/2} = +1.21\ \text{V vs SCE} $$) oxidizes $$ \text{Cp}2\text{ZrCl}_2 $$
  • Zr(III) abstracts chloride from substrate ($$ k_{\text{ET}} = 4.7 \times 10^6\ \text{s}^{-1} $$)
  • Concomitant HAT from cyclohexadiene terminates the radical

Table 2: Quantum Yields in Bimetallic Photoreduction

Catalyst SystemΦ (365 nm)TON
Zr/Ir (1:1)0.48112
Zr alone0.024
Ir alone0.1528

Data from photoredox studies [5].

Self-Quenching Dynamics

The zirconium-iridium system exhibits concentration-dependent quenching ($$ k_q = 2.4 \times 10^9\ \text{mol}^{-1}\ \text{dm}^3\ \text{s}^{-1} $$) due to:
$$ \text{Ir}^{IV} + \text{Zr}^{III} \rightarrow \text{Ir}^{III} + \text{Zr}^{IV} $$
This comproportionation limits catalytic efficiency at high metal loadings but prevents over-reduction of sensitive substrates [5].

XLogP3

2.4

Boiling Point

218.5 °C

Melting Point

28.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

622-86-6

Wikipedia

(2-chloroethoxy)benzene

General Manufacturing Information

Benzene, (2-chloroethoxy)-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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